N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide
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Overview
Description
N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide typically involves the condensation of appropriate amines with pyrazine derivatives. One common method involves the reaction of 2,3-diaminopyrazine with methyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides in solvents like ethanol or dichloromethane.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Chemistry: N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a candidate for further drug development .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cell surface receptors, modulating intracellular signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
- 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Comparison: N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it more suitable for certain applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N,N,2-trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-7-9(10(15)13(2)3)14-5-4-11-6-8(14)12-7/h11H,4-6H2,1-3H3 |
InChI Key |
ICCDKHDNVGKUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCNCC2=N1)C(=O)N(C)C |
Origin of Product |
United States |
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